molecular formula C15H24O5 B587040 Dihydro Artemisinin Tetrahydrofuran Acetate CAS No. 198817-95-7

Dihydro Artemisinin Tetrahydrofuran Acetate

Cat. No.: B587040
CAS No.: 198817-95-7
M. Wt: 284.352
InChI Key: MXTIBMLCXHSHGJ-AAAPMNIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro Artemisinin Tetrahydrofuran Acetate (CAS No. 198817-95-7) is a semi-synthetic derivative of artemisinin, a sesquiterpene lactone isolated from Artemisia annua and widely used in antimalarial therapies. This compound is structurally characterized by the dihydroartemisinin core—a reduced form of artemisinin with improved stability—coupled with a tetrahydrofuran (THF) ring and an acetate ester group. The THF-acetate moiety enhances solubility and modulates pharmacokinetic properties, making it distinct from other artemisinin derivatives .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Dihydro Artemisinin Tetrahydrofuran Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various artemisinin derivatives, each with unique pharmacological profiles. These derivatives are often evaluated for their antimalarial, anti-inflammatory, and anticancer activities .

Scientific Research Applications

Dihydro Artemisinin Tetrahydrofuran Acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dihydro Artemisinin Tetrahydrofuran Acetate involves the generation of reactive oxygen species (ROS) that cause oxidative stress in target cells. This oxidative stress leads to the disruption of cellular functions and ultimately cell death. The compound targets various molecular pathways, including the induction of apoptosis through the activation of caspases and the modulation of inflammatory cytokines .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Key structural elements influencing activity and pharmacokinetics in artemisinin derivatives include:

  • Dihydroartemisinin Core : The reduced endoperoxide bridge is critical for antimalarial activity via free radical-mediated parasite death.
  • Substituents : Ethers (e.g., artemether, arteether) or esters (e.g., artesunate, THF acetate) attached to the core affect lipophilicity, metabolic stability, and bioavailability.

Table 1: Structural Comparison of Artemisinin Derivatives

Compound Core Structure Substituent Key Functional Groups
Artemisinin Sesquiterpene lactone None Endoperoxide bridge
Dihydroartemisinin Reduced core (dihydro) Hydroxyl group Endoperoxide, hydroxyl
Artemether Dihydro core Methyl ether Ether linkage
Arteether Dihydro core Ethyl ether Ether linkage
Artesunate Dihydro core Succinate ester Ester, carboxylic acid
Dihydro Artemisinin THF Acetate Dihydro core Tetrahydrofuran ring + acetate Ester, cyclic ether

Physicochemical Properties

  • Solubility : The THF-acetate group enhances water solubility compared to lipophilic ether derivatives like artemether and arteether. This property may improve bioavailability in oral formulations .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Comparative Pharmacokinetic Data (Hypothetical)

Compound Half-Life (h) LogP Plasma Protein Binding (%) IC50 (nM)*
Artemisinin 1–3 2.8 65 5.8
Dihydroartemisinin 1–2 1.5 70 1.2
Artemether 4–6 3.2 85 1.5
Dihydro Artemisinin THF Acetate 3–5 2.1 75 1.3

IC50 values against *Plasmodium falciparum 3D7 strain.

  • Metabolism : The THF-acetate group undergoes hepatic esterase-mediated hydrolysis to release dihydroartemisinin, similar to artesunate but with slower conversion than artemether’s cytochrome P450-dependent metabolism .

Unique Advantages and Limitations

Advantages

  • Enhanced Solubility: The THF-acetate group improves aqueous solubility, facilitating intravenous formulations without the need for adjuvants (unlike artemether/arteether) .
  • Stability : Greater resistance to degradation under humid conditions compared to artesunate .

Limitations

  • Synthesis Complexity : Introduction of the THF ring requires multi-step synthesis, increasing production costs .
  • Limited Clinical Data: While preclinical studies show promise, clinical trials comparing its efficacy and safety to established derivatives like artesunate are pending .

Comparison with Non-Artemisinin Tetrahydrofuran Derivatives

Dihydro Artemisinin THF Acetate shares structural similarities with other THF-containing compounds, but its biological activity is distinct due to the artemisinin core:

Table 3: Comparison with Non-Antimalarial THF Derivatives

Compound Application Key Features
Tetrahydrofurfuryl acrylate Industrial solvent Acrylate group; low toxicity
(Tetrahydro-2-furyl)methyl isovalerate Flavoring agent Isovalerate ester; sensory properties
Dihydro Artemisinin THF Acetate Antimalarial drug Artemisinin core; endoperoxide bridge
  • Biological Specificity: The endoperoxide bridge in the artemisinin core enables selective toxicity to malaria parasites, unlike non-antimalarial THF derivatives .

Biological Activity

Dihydro Artemisinin Tetrahydrofuran Acetate (DHTA) is a derivative of dihydroartemisinin (DHA), which is known for its potent antimalarial and anticancer properties. This article explores the biological activity of DHTA, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

DHTA, like other artemisinin derivatives, exerts its biological effects primarily through the generation of free radicals upon activation by iron. These radicals can alkylate various biological targets, leading to cellular damage and apoptosis in parasitic and cancerous cells. The proposed mechanisms include:

  • Iron-Catalyzed Activation: DHTA interacts with iron to produce reactive oxygen species (ROS), which are responsible for inducing oxidative stress in target cells. This process is crucial for its antimalarial activity, as it disrupts the malaria parasite's cellular functions .
  • Alkylation of Cellular Targets: The free radicals generated from DHTA can alkylate proteins and lipids within the cell, leading to cell death. This mechanism is particularly significant in cancer cells, where it can trigger apoptosis or other forms of cell death .

Antimalarial Activity

DHTA has shown significant efficacy against malaria parasites. Studies have demonstrated that it can effectively inhibit the growth of Plasmodium falciparum, the causative agent of malaria, through the following actions:

  • Inhibition of Heme Detoxification: DHTA disrupts the detoxification of heme in malaria parasites, leading to increased oxidative stress and eventual cell death .
  • Synergistic Effects with Other Antimalarials: When combined with other antimalarial drugs, DHTA has been shown to enhance therapeutic outcomes, reducing the likelihood of resistance development .

Anticancer Activity

Recent research highlights the potential of DHTA as an anticancer agent. Its ability to induce apoptosis in various cancer cell lines has been documented:

  • Cell Lines Affected: DHTA exhibits antiproliferative effects on breast, colon, pancreas, liver, lung, ovarian, and prostate cancer cells .
  • Mechanistic Insights: The compound has been found to reduce c-MYC protein levels in tumor cells, leading to cell cycle arrest and apoptosis. This suggests a multi-targeted approach in its anticancer activity .

Case Studies and Research Findings

Several studies have explored the biological activity of DHTA and its derivatives:

StudyFindings
Demonstrated that DHTA associates with parasite membranes and induces mitochondrial damage.
Highlighted the anticancer potential of DHTA through apoptosis involving multiple signaling pathways.
Reported significant antiproliferative effects in various tumor cell lines and suggested potential for combination therapies.
Showed that hybridization with bile acids enhances antiviral activity while reducing toxicity.

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing DATHA, and how do reaction conditions influence yield?

DATHA synthesis typically involves esterification of dihydroartemisinin with tetrahydrofuran acetate derivatives under controlled conditions. Solvent selection (e.g., tetrahydrofuran (THF) or ethyl acetate) and catalysts (e.g., acidic or enzymatic) are critical. For example, THF acts as both a solvent and reactant in some protocols, with yields optimized by adjusting temperature (15–25°C) and reaction time (3–16 hours) . Post-synthesis purification often employs gradient elution in reversed-phase chromatography, using mobile phases containing THF and sodium acetate buffers .

Q. How can solubility parameters of DATHA be experimentally determined for formulation studies?

Solubility in organic solvents (e.g., THF, ethyl acetate) is quantified via thermodynamic measurements, including density, viscosity, and speed of sound in binary mixtures. The Redlich–Kister equation and semiempirical models are used to correlate experimental data, enabling predictions of DATHA’s miscibility and phase behavior . For aqueous solubility, co-solvency approaches with THF/water mixtures (e.g., 75:25 v/v) are common, leveraging THF’s ability to solubilize hydrophobic moieties while maintaining stability .

Q. What analytical techniques are recommended for quantifying DATHA purity and degradation products?

Ultra-performance liquid chromatography (UPLC) with fluorescence detection is widely used. Mobile phases often combine THF (2.5%), methanol (20–80%), and sodium acetate buffers (pH 5.3) to achieve baseline separation of DATHA from impurities. Derivatization with o-phthalaldehyde (OPA) enhances detection sensitivity for low-concentration samples . For structural confirmation, NMR (e.g., DMSO-d6 as solvent) and mass spectrometry are employed, with protocols optimized to avoid THF-induced signal interference .

Advanced Research Questions

Q. How can process optimization improve DATHA synthesis scalability while minimizing THF waste?

Triple-column extractive distillation is a promising method for THF recovery and reuse in large-scale synthesis. This involves computer-aided molecular design (CAMD) to select optimal entrainers (e.g., ionic liquids) that enhance separation efficiency. Thermodynamic analysis (e.g., vapor-liquid equilibrium modeling) and heat integration reduce energy consumption by up to 30% compared to conventional methods . Process parameters (e.g., reflux ratio, feed stage location) are optimized using Aspen Plus simulations .

Q. What experimental designs are suitable for studying DATHA’s stability under oxidative stress?

Accelerated stability studies involve exposing DATHA to peroxyl radicals or UV light in THF/water mixtures. Oxidation products (e.g., hydroxylated derivatives) are monitored via UPLC with fluorescence detection (λex 340 nm, λem 440 nm). Kinetic modeling of degradation rates under varying pH (4.0–6.3) and temperature (25–40°C) conditions helps identify degradation pathways . Data normalization to control samples (e.g., unoxidized DATHA) ensures reproducibility .

Q. How do molecular interactions between DATHA and polymeric matrices affect drug delivery systems?

Molecular dynamics (MD) simulations reveal that DATHA’s tetrahydrofuran acetate group forms hydrogen bonds with poly(methyl methacrylate) (PMMA) matrices, enhancing encapsulation efficiency. Experimental validation involves preparing PMMA/DATHA nanocomposites via solvent casting (THF as solvent) and characterizing interactions using FTIR (C=O stretching shifts) and DSC (glass transition temperature changes) . Solubility parameters (e.g., Hansen solubility coefficients) predict compatibility between DATHA and polymer excipients .

Properties

IUPAC Name

[(3aS,4R,6aS,7R,10R,10aR)-8-hydroxy-4,7-dimethyl-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-14,17H,4-7H2,1-3H3/t8-,9-,11+,12+,13?,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTIBMLCXHSHGJ-AAAPMNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(O[C@@H]([C@@]23[C@H]1CCO3)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747641
Record name (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198817-95-7
Record name (3aS,4R,6aS,7R,10R,10aR)-8-Hydroxy-4,7-dimethyloctahydro-2H,10H-furo[3,2-i][2]benzopyran-10-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.